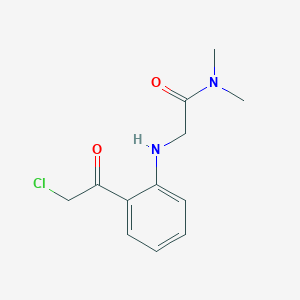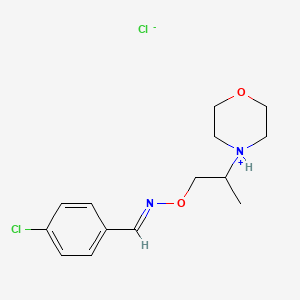
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride is a synthetic organic compound that features a chlorophenyl group, a morpholine ring, and a methanimine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Formation of the Methanimine Moiety: The final step involves the formation of the methanimine moiety through a reaction with a suitable reagent, such as formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, may be of interest.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological pathways, making it a candidate for further investigation.
Industry
In industrial applications, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
(E)-1-(4-bromophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a bromine atom instead of chlorine.
(E)-1-(4-fluorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a fluorine atom instead of chlorine.
(E)-1-(4-methylphenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, morpholine ring, and methanimine moiety allows for diverse interactions and reactivity.
属性
CAS 编号 |
66842-90-8 |
|---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
(E)-1-(4-chlorophenyl)-N-(2-morpholin-4-ium-4-ylpropoxy)methanimine;chloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-12(17-6-8-18-9-7-17)11-19-16-10-13-2-4-14(15)5-3-13;/h2-5,10,12H,6-9,11H2,1H3;1H/b16-10+; |
InChI 键 |
JFXIAVIQXNKAEN-QFHYWFJHSA-N |
手性 SMILES |
CC(CO/N=C/C1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-] |
规范 SMILES |
CC(CON=CC1=CC=C(C=C1)Cl)[NH+]2CCOCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


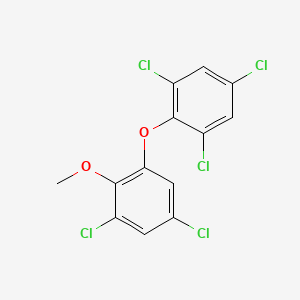
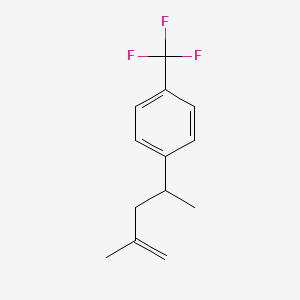



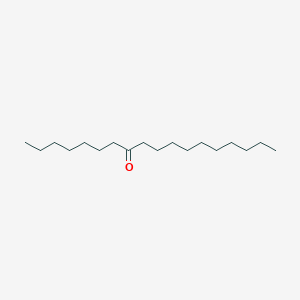
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

